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2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine

Catalog No.
S3176545
CAS No.
341013-60-3
M.F
C13H16N2O4
M. Wt
264.281
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine

CAS Number

341013-60-3

Product Name

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-nitrophenyl)methanone

Molecular Formula

C13H16N2O4

Molecular Weight

264.281

InChI

InChI=1S/C13H16N2O4/c1-9-7-14(8-10(2)19-9)13(16)11-3-5-12(6-4-11)15(17)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

HWYYUVZSWZFHEI-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is a chemical compound characterized by its morpholine structure, which includes two methyl groups at the 2 and 6 positions and a 4-nitrobenzoyl group at the 4 position. This compound is notable for its unique chemical properties and versatility, making it valuable in various scientific fields, including medicinal chemistry and material science. The presence of the nitro group enhances its reactivity and potential biological activity, which is of particular interest in drug development and research applications.

  • Oxidation: The nitro group can be reduced to an amino group under certain conditions, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction to yield various derivatives, often using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The morpholine ring allows for substitution reactions with different reagents, including alkyl halides and acyl chlorides.

These reactions can lead to the formation of a variety of derivatives, expanding the utility of this compound in organic synthesis.

The biological activity of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine is currently under investigation. Preliminary studies suggest that it may interact with specific enzymes and proteins, potentially altering their function. The nitro group is particularly significant in these interactions, as it can facilitate the formation of stable complexes with biological molecules. Research is ongoing to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine typically involves the following steps:

  • Formation of Morpholine: Morpholine is synthesized from diethanolamine through a dehydration reaction.
  • Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions via alkylation using methyl iodide or methyl bromide in the presence of a strong base.
  • Acylation: The final step involves acylating the morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

In industrial settings, these processes are scaled up using automated reactors to ensure consistent quality and yield.

2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine has a wide range of applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Utilized in enzyme interaction studies and protein binding research.
  • Medicine: Investigated for potential drug development due to its unique structural properties.
  • Industry: Employed in producing advanced materials and specialty chemicals .

Ongoing research into the interaction studies of 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine focuses on its binding affinity to various biological targets. These studies aim to understand how the compound modulates enzyme activity and influences biological pathways. The nitro group plays a crucial role in these interactions, potentially leading to novel therapeutic applications .

Several compounds share structural similarities with 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine. Notable examples include:

  • 2,6-Dimethyl-4-(4-aminobenzoyl)morpholine
  • 2,6-Dimethyl-4-(4-chlorobenzoyl)morpholine
  • 2,6-Dimethyl-4-(4-methylbenzoyl)morpholine

Uniqueness

What sets 2,6-Dimethyl-4-(4-nitrobenzoyl)morpholine apart from these similar compounds is its nitro group. This functional group significantly enhances its chemical reactivity and biological activity compared to others lacking this feature. The specific positioning of substituents on the morpholine ring also contributes to its unique properties, making it particularly suited for applications requiring specific interactions with biological targets .

XLogP3

1.7

Dates

Last modified: 08-18-2023

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